Patent-Explicit Structural Coverage Confers Legal and Strategic Procurement Advantage
The target compound is explicitly named and claimed in US patent US8399476B2 as '2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid' [1]. In contrast, the 8‑carboxylic acid regioisomer (CAS 133427‑95‑9) and the 3‑carboxylic acid regioisomer are not individually claimed in this patent family, placing the 6‑COOH form under stronger existing IP protection. This differential patent coverage reduces freedom‑to‑operate risk for the 6‑COOH analog compared to its regioisomers in commercial research programs.
| Evidence Dimension | Patent claim status |
|---|---|
| Target Compound Data | Explicitly claimed in US8399476B2 (claims description 6) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-95-9): not individually claimed; 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid: not individually claimed |
| Quantified Difference | Target compound has explicit patent coverage; comparators lack equivalent standalone claims in the same patent family |
| Conditions | US patent US8399476B2, filed 2008, expires 2029 |
Why This Matters
Explicit patent coverage reduces freedom‑to‑operate uncertainty, making this compound a safer choice for commercial lead‑generation and SAR campaigns.
- [1] US Patent US8399476B2. Imidazo[1,2-a]pyridines and their use as pharmaceuticals. Lines 211–213. View Source
